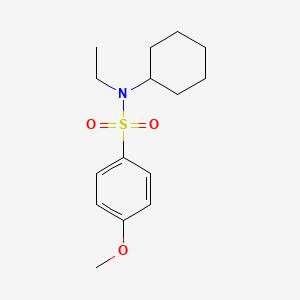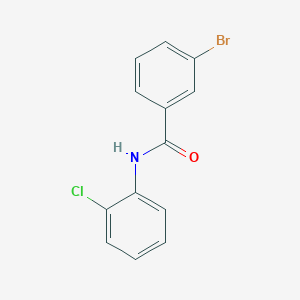
3-bromo-N-(2-chlorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 3-bromo-N-(2-chlorophenyl)benzamide, typically involves multi-component reactions. One such process for synthesizing N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, which could be akin to the compound of interest, employs isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives. This method is noted for its simplicity and high yields, highlighting the straightforward separation of products from the reaction mixture (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
Structural analyses of benzamide derivatives have been conducted using various spectroscopic techniques and theoretical calculations. For instance, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide's structure was characterized using X-ray diffraction, IR, NMR, and UV–Vis spectra, supported by DFT calculations. Such studies provide comprehensive insights into the optimized geometrical structure, vibrational frequencies, chemical shifts, and electronic properties, offering a detailed understanding of the molecular structure (Demir et al., 2016).
Chemical Reactions and Properties
The chemical behavior of benzamide derivatives can be influenced by their functional groups and molecular structure. Research into antipyrine-like derivatives of benzamides, such as 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, reveals their synthesis, X-ray structure, and DFT calculations. These studies highlight the importance of intermolecular interactions, including hydrogen bonding and π-interactions, in stabilizing the compounds' molecular structure and influencing their reactivity (Saeed et al., 2020).
Physical Properties Analysis
The physical properties of benzamide derivatives can vary significantly based on their molecular structure. For instance, the crystal structure and theoretical studies of specific benzamide compounds, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, provide insights into their supramolecular packing, highlighting the role of hydrogen bonds and intermolecular interactions. These aspects significantly influence the compound's solubility, melting point, and other physical properties (Polo et al., 2019).
Chemical Properties Analysis
The chemical properties of 3-bromo-N-(2-chlorophenyl)benzamide, like other benzamide derivatives, are shaped by their functional groups, which dictate their reactivity towards various chemical agents. Studies on closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides demonstrate the significance of molecular conformation and substituent effects on chemical behavior, including reactivity patterns and the formation of reaction intermediates (Sagar et al., 2018).
Propriétés
IUPAC Name |
3-bromo-N-(2-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)15/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPBDFBQQGBYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-chlorophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-8-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}quinoline](/img/structure/B5676080.png)
![3-benzyl-2-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5676090.png)

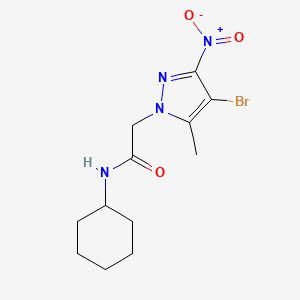

![ethyl [(4-hydroxy-2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl)oxy]acetate](/img/structure/B5676109.png)
![4-{[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5676122.png)
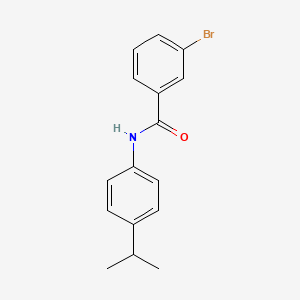
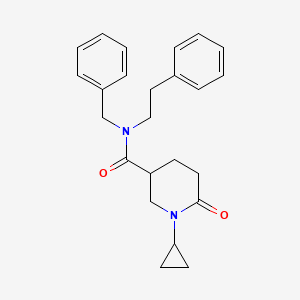
![2-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5676140.png)
![(1S*,5R*)-6-(5-chloro-2-fluorobenzoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5676142.png)
![8-(2-amino-6-methyl-4-pyrimidinyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5676147.png)
![1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5676162.png)
